cis-2,6-Dimethylpiperidine
Overview
Description
Synthesis Analysis
The synthesis of cis-2,6-Dimethylpiperidine and its isomers has been extensively studied. A general method for the stereoselective synthesis of cis and trans 2,6-dialkylpiperidine alkaloids involves using a common α-aminonitrile synthon, highlighting the versatility of approaches in achieving the desired stereochemistry (Bonin et al., 1982). Another study describes an efficient synthesis route specifically for cis-2,6-di-(2-quinolylpiperidine), emphasizing the strategic use of Wittig reaction and subsequent steps for N-Cbz group removal and double bond reduction (Ding et al., 2013).
Molecular Structure Analysis
The molecular structure of cis-2,6-Dimethylpiperidine has been confirmed through various spectroscopic methods. Proton magnetic resonance studies have been instrumental in confirming the configurations of cis- and trans-2,6-Dimethylpiperidine by analyzing their PMR spectra, further simplified by spin decoupling techniques (Booth et al., 1968).
Chemical Reactions and Properties
The chemical reactivity and properties of cis-2,6-Dimethylpiperidine allow for its use in various chemical reactions. For example, palladium-catalyzed arylation of endocyclic 1-azaallyl anions has been demonstrated as a concise method for synthesizing unprotected enantioenriched cis-2,3-diarylpiperidines, showcasing the compound's utility in cross-coupling reactions (Zhang et al., 2023).
Physical Properties Analysis
The physical properties of cis-2,6-Dimethylpiperidine, including its solubility, melting point, and boiling point, are crucial for its application in chemical synthesis and industrial processes. However, specific studies focusing solely on these physical properties were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
Cis-2,6-Dimethylpiperidine's chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for functional group modifications, are essential for its application in synthetic chemistry. The heterobimetallic ate complexes containing cis-2,6-dimethylpiperidide illustrate the compound's versatility and potential as a structural mimic in complex chemical reactions (Campbell et al., 2010).
Scientific Research Applications
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Preparation of Zincates and Magnesiate
- Field : Inorganic Chemistry
- Summary : cis-2,6-Dimethylpiperidine may be used for the preparation of four new zincates and one new magnesiate .
- Methods : The specific methods of preparation are not detailed in the source, but it involves the use of N,N,N´,N´ -tetramethylethylenediamine (TMEDA), cis-2,6-dimethylpiperidide (cis-DMP), and diisobutylamine (DIBA) .
- Results : The result is the formation of new zincates and magnesiate compounds .
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Reagent for Elimination Reactions
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Reactant for Corrosion Inhibitors
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Catalyst for Preparation of Aliphatic Amines
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Ketene Forming Eliminations
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Stereoselective Synthesis of Triflates
Safety And Hazards
properties
IUPAC Name |
(2R,6S)-2,6-dimethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859422 | |
Record name | cis-2,6-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,6-Dimethylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19504 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.56 [mmHg] | |
Record name | 2,6-Dimethylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19504 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-2,6-Dimethylpiperidine | |
CAS RN |
766-17-6 | |
Record name | rel-(2R,6S)-2,6-Dimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-2,6-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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